molecular formula C15H18O6 B12438157 Diethyl 2-(benzyloxy)-3-oxosuccinate

Diethyl 2-(benzyloxy)-3-oxosuccinate

Cat. No.: B12438157
M. Wt: 294.30 g/mol
InChI Key: DTIBGTLNNSRQLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-(benzyloxy)-3-oxosuccinate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxy group attached to a succinate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(benzyloxy)-3-oxosuccinate typically involves the esterification of 2-(benzyloxy)-3-oxosuccinic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of immobilized catalysts, such as acidic resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(benzyloxy)-3-oxosuccinate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The carbonyl group in the succinate backbone can be reduced to form a diol.

    Substitution: The benzyloxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Diol derivatives.

    Substitution: Various substituted succinate derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-(benzyloxy)-3-oxosuccinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and lipases.

    Industry: Used in the production of specialty chemicals and as a building block for polymers and resins.

Mechanism of Action

The mechanism of action of diethyl 2-(benzyloxy)-3-oxosuccinate involves its interaction with various molecular targets, depending on the specific reaction it undergoes. For example, in oxidation reactions, the benzyloxy group is targeted by oxidizing agents, leading to the formation of benzaldehyde derivatives. In reduction reactions, the carbonyl group is reduced to a diol, altering the compound’s chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2-(methoxy)-3-oxosuccinate: Similar structure but with a methoxy group instead of a benzyloxy group.

    Diethyl 2-(ethoxy)-3-oxosuccinate: Contains an ethoxy group instead of a benzyloxy group.

    Diethyl 2-(phenoxy)-3-oxosuccinate: Features a phenoxy group in place of the benzyloxy group.

Uniqueness

Diethyl 2-(benzyloxy)-3-oxosuccinate is unique due to the presence of the benzyloxy group, which imparts specific chemical reactivity and properties. This makes it a valuable intermediate in organic synthesis, particularly in the formation of benzaldehyde derivatives through oxidation reactions.

Properties

Molecular Formula

C15H18O6

Molecular Weight

294.30 g/mol

IUPAC Name

diethyl 2-oxo-3-phenylmethoxybutanedioate

InChI

InChI=1S/C15H18O6/c1-3-19-14(17)12(16)13(15(18)20-4-2)21-10-11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3

InChI Key

DTIBGTLNNSRQLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C(=O)OCC)OCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.